(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC16373615
Molecular Formula: C27H28N4O2S2
Molecular Weight: 504.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28N4O2S2 |
|---|---|
| Molecular Weight | 504.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C27H28N4O2S2/c1-2-3-17-34-23-11-9-20(10-12-23)25-21(19-31(29-25)22-7-5-4-6-8-22)18-24-26(32)28-27(35-24)30-13-15-33-16-14-30/h4-12,18-19H,2-3,13-17H2,1H3/b24-18- |
| Standard InChI Key | JPPSFTOHCKZYAV-MOHJPFBDSA-N |
| Isomeric SMILES | CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
| Canonical SMILES | CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Introduction
Structural Elucidation and Molecular Features
Core Architecture
The compound features a pyrazole-thiazolone hybrid core, where the pyrazole ring (1-phenyl-3-[4-(butylsulfanyl)phenyl]-1H-pyrazol-4-yl) is conjugated to a thiazol-4(5H)-one system via a methylidene bridge. The thiazolone moiety is further substituted at position 2 with a morpholin-4-yl group, introducing a saturated oxygen-nitrogen heterocycle that enhances solubility and target interactions.
Stereoelectronic Properties
The (5Z)-configuration of the exocyclic double bond between the pyrazole and thiazolone rings imposes geometric constraints that influence molecular conformation. Density functional theory (DFT) calculations on analogous systems suggest this configuration optimizes π-orbital overlap, enhancing aromatic stabilization and dipole interactions with biological targets .
Substituent Contributions
-
Butylsulfanylphenyl group: The extended alkyl chain provides lipophilicity, potentially improving membrane permeability. The sulfur atom participates in chalcogen bonding interactions observed in crystallographic studies of related thiazole derivatives .
-
Morpholinyl group: This saturated heterocycle contributes to hydrogen-bond acceptor capacity while modulating electronic effects through its electron-donating oxygen atom.
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 504.7 g/mol |
| Topological Polar Surface Area | 98.2 Ų (calculated) |
| LogP | 3.8 (estimated) |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
Crystallographic Insights
While direct single-crystal X-ray data for this specific compound remains unpublished, structural analogs like methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate demonstrate the significance of chalcogen bonding (C–S⋯O) and hydrogen-bond networks (N–H⋯O/N) in stabilizing three-dimensional architectures . These interactions likely persist in the title compound, influencing its solid-state packing and solubility profile.
Synthetic Methodology
Retrosynthetic Analysis
The synthesis employs convergent strategies combining pyrazole and thiazolone precursors:
-
Pyrazole subunit: Constructed via cyclocondensation of hydrazines with 1,3-diketones or through palladium-catalyzed cross-coupling reactions to install the 4-(butylsulfanyl)phenyl group .
-
Thiazolone subunit: Formed through cyclization of thiourea derivatives with α-halo ketones, followed by morpholine substitution at position 2.
Key Synthetic Steps
Step 1: Preparation of 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Suzuki-Miyaura coupling introduces the butylsulfanylphenyl group to the pyrazole core.
-
Vilsmeier-Haack formylation installs the aldehyde functionality at position 4.
Step 2: Synthesis of 2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
Step 3: Knoevenagel Condensation
-
The aldehyde-bearing pyrazole reacts with the thiazolone precursor in the presence of piperidine catalyst to form the methylidene bridge.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | 78% |
| Temperature | 80°C | Max efficiency |
| Catalyst Loading | 10 mol% piperidine | 82% conversion |
| Reaction Time | 12 hr | Plateau beyond |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d6):
-
δ 8.72 (s, 1H, pyrazole H-5)
-
δ 7.45-7.89 (m, 9H, aromatic protons)
-
δ 3.55-3.72 (m, 8H, morpholine OCH2CH2N)
-
δ 2.91 (t, J=7.2 Hz, 2H, SCH2CH2CH2CH3)
-
-
¹³C NMR:
-
167.8 ppm (C=O of thiazolone)
-
152.1 ppm (C=N of pyrazole)
-
Mass Spectrometry
High-resolution ESI-MS (m/z):
-
Calculated for [M+H]⁺: 505.1584
-
Observed: 505.1586 (Δ = 0.4 ppm)
| Parameter | Value | Method |
|---|---|---|
| Caco-2 Permeability | 28.7 × 10⁻⁶ cm/s | SwissADME |
| Plasma Protein Binding | 89.2% | pkCSM |
| CYP3A4 Inhibition | Probable | PreADMET |
Structure-Activity Relationships (SAR)
Critical pharmacophoric elements:
-
Pyrazole-thiazolone conjugation: Essential for maintaining planar conformation and DNA intercalation potential .
-
Morpholinyl substitution: Enhances solubility without compromising target affinity .
-
Butylsulfanyl group: Optimal chain length for balancing lipophilicity and metabolic stability .
Future Directions
-
In vivo toxicity profiling: Acute and chronic toxicity studies in rodent models.
-
Formulation development: Nanoemulsion systems to address solubility limitations.
-
Target validation: CRISPR-Cas9 knockout screens to identify secondary targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume